3-Chloro-2-hydroxybenzaldehyde

説明

Contextualization of 3-Chloro-2-hydroxybenzaldehyde within Aromatic Aldehyde Chemistry

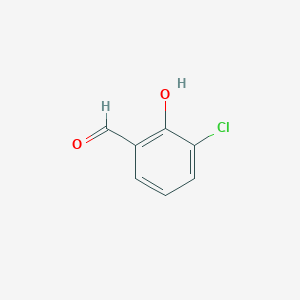

This compound, also known as 3-chlorosalicylaldehyde, is an aromatic aldehyde with the chemical formula C₇H₅ClO₂. guidechem.com Its structure consists of a benzene (B151609) ring substituted with an aldehyde group (-CHO), a hydroxyl group (-OH) at position 2 (ortho position), and a chlorine atom (-Cl) at position 3. guidechem.comcymitquimica.com This arrangement places it within the family of ortho-hydroxybenzaldehydes, commonly known as salicylaldehydes. zenithinstitute.co.in

Significance of Hydroxyl and Halogen Substituents in o-Hydroxybenzaldehydes

The chemical behavior of o-hydroxybenzaldehydes like this compound is largely dictated by the electronic interplay between the hydroxyl and halogen substituents on the aromatic ring.

The hydroxyl (-OH) group is an activating group, meaning it donates electron density to the benzene ring through a resonance effect. libretexts.org This generally increases the ring's reactivity towards electrophilic substitution. libretexts.org In the ortho position relative to the aldehyde, the hydroxyl group can form a strong intramolecular hydrogen bond with the carbonyl oxygen of the aldehyde group. nih.govacs.org This interaction helps to stabilize the molecule's planar conformation. acs.org The hydroxyl group also imparts acidic properties and increases solubility in polar solvents. cymitquimica.comzenithinstitute.co.in

The combined influence of the activating hydroxyl group and the deactivating-yet-directing chloro group in this compound creates a unique reactivity profile, making it a subject of interest for synthetic chemists aiming to construct complex molecular architectures.

Scope of Contemporary Research on this compound and Its Congeners

Current research on this compound and similar halogenated salicylaldehydes is diverse, spanning organic synthesis, medicinal chemistry, and materials science. guidechem.com

A primary area of investigation is its use as a foundational molecule for synthesizing more complex structures. One of the most significant applications is in the preparation of Schiff bases . These compounds are typically formed through the condensation reaction between this compound and a primary amine. sciforum.net The resulting Schiff base ligands are capable of coordinating with various metal ions. sciforum.netsrce.hr

This leads to another major research focus: the synthesis of metal complexes . mdpi.comsrce.hr The Schiff bases derived from this compound can chelate with metal ions like copper(II), ruthenium(III), and chromium(III), forming stable complexes. taylorandfrancis.commdpi.comsrce.hr These metal complexes often exhibit enhanced biological activities, such as antimicrobial and antioxidant properties, when compared to the free ligands, making them promising candidates for the development of new therapeutic agents. taylorandfrancis.commdpi.comguidechem.com

Furthermore, the compound itself is explored for its intrinsic biological potential, with studies indicating possible antimicrobial and antioxidant characteristics. guidechem.com Its application extends to being an intermediate in the synthesis of heterocyclic compounds, such as 8-chloro-chromen-2-one. guidechem.com The unique properties imparted by its chlorinated structure continue to make this compound and its congeners valuable tools in chemical research. cymitquimica.com

Interactive Data Tables

Physicochemical Properties of this compound

This table summarizes the key physical and chemical properties of the compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅ClO₂ | guidechem.comsigmaaldrich.comnih.gov |

| Molecular Weight | 156.57 g/mol | sigmaaldrich.comnih.govchemscene.com |

| Appearance | White to light yellow crystalline powder; Yellow solid | guidechem.comcymitquimica.comsigmaaldrich.com |

| Melting Point | 52-56 °C | sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 204.1 °C at 760 mmHg; 63°C at 5mmHg | guidechem.comchemicalbook.com |

| Density | 1.404 g/cm³ | guidechem.com |

| pKa | 6.70 ± 0.10 (Predicted) | guidechem.com |

| Solubility | Soluble in ethanol (B145695) and ether; Insoluble in water; Slightly soluble in acetone, chloroform (B151607), dichloromethane, DMSO | guidechem.comchemicalbook.com |

| CAS Number | 1927-94-2 | guidechem.comsigmaaldrich.comnih.gov |

Computed Molecular Descriptors

This table provides computational data related to the molecule's structure and properties.

| Descriptor | Value | Source(s) |

| XLogP3-AA | 2.2 | nih.gov |

| Hydrogen Bond Donor Count | 1 | guidechem.comchemscene.com |

| Hydrogen Bond Acceptor Count | 2 | guidechem.comchemscene.com |

| Rotatable Bond Count | 2 | guidechem.com |

| Topological Polar Surface Area | 37.3 Ų | nih.gov |

| Complexity | 127 | guidechem.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-chloro-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2/c8-6-3-1-2-5(4-9)7(6)10/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOHOPUBZLWVZMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334102 | |

| Record name | 3-Chloro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1927-94-2 | |

| Record name | 3-Chloro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Chloro 2 Hydroxybenzaldehyde and Its Derivatives

Mechanistic Investigations of Regioselective Halogenation Reactions

The precise introduction of a chlorine atom onto the salicylaldehyde (B1680747) scaffold is a critical step in the synthesis of 3-chloro-2-hydroxybenzaldehyde. Understanding the mechanisms governing these reactions is paramount for controlling the regioselectivity and maximizing the yield of the desired product.

The direct chlorination of salicylaldehyde presents a challenge in achieving regioselectivity, as multiple positions on the aromatic ring are susceptible to electrophilic attack. However, various strategies have been developed to control the outcome of this reaction. The use of specific chlorinating agents and catalysts can influence the position of chlorination. For instance, the reaction can be guided to favor the formation of the 3-chloro isomer by carefully selecting the reaction conditions.

Mechanistic studies have shed light on the factors governing this selectivity. The interplay of electronic effects from the hydroxyl and aldehyde groups, steric hindrance, and the nature of the chlorinating species all contribute to the final product distribution. nih.gov Research has focused on optimizing reaction parameters such as solvent, temperature, and catalyst to enhance the yield and purity of this compound.

A notable method for the synthesis of this compound involves the reaction of 2-chlorophenol (B165306) with formaldehyde, utilizing reagents like magnesium chloride (MgCl2) and triethylamine (B128534) (Et3N) in acetonitrile. This process can achieve a yield of 87% after a reaction time of 3.5 hours under heating. guidechem.com Another approach is the Vilsmeier-Haack reaction of 2-chlorophenol, which can be catalyzed by transition metal ions like Cu(II), Ni(II), Co(II), and Cd(II), leading to the formation of 3-chlorosalicylaldehyde. researchgate.net

The following table summarizes different approaches for the synthesis of this compound:

| Starting Material | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Chlorophenol | Formaldehyde, MgCl2, Et3N | Acetonitrile, Heat, 3.5 h | 87% | guidechem.com |

| 2-Chlorophenol | Vilsmeier-Haack Reagent, Transition Metal Catalysts (Cu(II), Ni(II), Co(II), Cd(II)) | - | Variable | researchgate.net |

| o-Chlorophenol | Chloroform (B151607), Sodium Hydroxide (B78521) | 60-80°C, 18 hours | 5% | prepchem.com |

An alternative and often more regioselective route to this compound involves the formylation of a pre-chlorinated phenol (B47542), namely 2-chlorophenol. Several classical and modern formylation reactions can be employed for this purpose, each with its own set of advantages and limitations.

The Reimer-Tiemann reaction, which utilizes chloroform and a strong base, can be used to introduce a formyl group onto a phenol ring. When applied to 2-chlorophenol, this reaction can yield this compound, although the formation of isomers is possible. A specific procedure using o-chlorophenol, chloroform, and sodium hydroxide solution at elevated temperatures resulted in a 5% yield of this compound. prepchem.com

The Duff reaction, employing hexamethylenetetramine (HMTA) in an acidic medium, is another method for the ortho-formylation of phenols. researchgate.net Modifications of this reaction have been developed to improve its efficiency and sustainability. researchgate.net The Casnati-Skattebøl ortho-formylation, which uses paraformaldehyde and a magnesium chloride-triethylamine base system, offers high regioselectivity for the ortho-position and is applicable to a range of substituted phenols. orgsyn.orguio.no

Furthermore, the Vilsmeier-Haack reaction, which uses a Vilsmeier reagent (typically formed from dimethylformamide and phosphorus oxychloride), is a powerful tool for formylating electron-rich aromatic compounds. ajrconline.orguio.no Studies have shown that this reaction can be successfully applied to phenols, with transition metal ions sometimes used as catalysts to enhance the reaction rate and yield. researchgate.net A comparative study of the Vilsmeier-Haack formylation of phenols under solvent-less and solvent conditions has been reported. ajrconline.org

Modern synthetic chemistry has seen a surge in the development of catalytic methods for the direct functionalization of C-H bonds. These strategies offer a more atom-economical and environmentally benign approach to the synthesis of complex molecules. In the context of producing substituted benzaldehydes like this compound, catalytic C-H functionalization of phenols is a highly attractive area of research.

Transition metal catalysts, particularly those based on ruthenium and rhodium, have been shown to be effective for the ortho-alkylation and arylation of phenols. rsc.orgmdpi.com These reactions often proceed through a chelation-assisted mechanism, where the hydroxyl group of the phenol directs the catalyst to the ortho C-H bond. While not directly producing the formyl group, these methods can be part of a multi-step synthesis to access highly substituted benzaldehyde (B42025) derivatives. For instance, a diarylated aldimine, formed through ruthenium-catalyzed arylation, can be readily hydrolyzed to the corresponding arylated benzaldehyde. mdpi.com

Photoredox catalysis has also emerged as a powerful tool for C-H functionalization. beilstein-journals.org Visible light-mediated reactions can be used for the hydroxylation of arenes to produce phenols, which can then be further functionalized. beilstein-journals.org These catalytic systems often operate under mild conditions and offer unique reactivity patterns.

Formylation Reactions of Substituted Phenols: Strategic Approaches

Multicomponent Reactions and One-Pot Syntheses Utilizing this compound as a Precursor

This compound is an excellent precursor for multicomponent reactions (MCRs) and one-pot syntheses, which are highly efficient strategies for building molecular complexity in a single step. These reactions avoid the need for isolation and purification of intermediates, saving time, resources, and reducing waste.

For example, this compound can participate in one-pot, three-component condensation reactions. One such reaction involves the condensation with primary amines and alkyl isocyanides to generate N-alkyl-2-(3-chloro-2-hydroxyphenyl)-2-imino-acetamides. researchgate.net Another example is a one-pot, three-component reaction of a derivative of this compound with substituted acetophenones and phenylhydrazine (B124118) to yield pyrazoline derivatives. researchgate.net

The reactivity of the aldehyde and hydroxyl groups in this compound allows it to be a key component in the synthesis of various heterocyclic scaffolds through MCRs. For instance, it can be used in reactions leading to the formation of quinolinyl-thiazolidinones and other complex heterocyclic systems. rsc.org

Preparation of Complex Organic Scaffolds from this compound Derivatives

The functional groups present in this compound and its derivatives serve as handles for further chemical transformations, enabling the construction of a wide variety of complex organic scaffolds.

The aldehyde group can undergo a plethora of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in various condensation and coupling reactions. The hydroxyl group can be alkylated, acylated, or used to direct further functionalization of the aromatic ring. The chlorine atom can be displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions.

For example, derivatives of this compound have been used in the synthesis of coumarins. The reaction of this compound with acetic anhydride (B1165640) in the presence of sodium acetate (B1210297) at high temperatures yields 8-chloro-chromen-2-one. guidechem.com

The structural motifs derived from this compound are found in a number of biologically active molecules. Its derivatives have been investigated for a range of pharmacological activities.

For instance, Schiff bases derived from this compound and various amines have been synthesized and evaluated for their biological properties. d-nb.info These compounds have shown potential as antimicrobial agents.

Furthermore, this compound has been used as a starting material for the synthesis of more complex heterocyclic systems with potential biological applications. For example, it was a key intermediate in the design and synthesis of 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide derivatives, which were investigated as potential DPP-IV inhibitors for the treatment of diabetes. researchgate.net The synthesis of various biologically interesting compounds, such as quinoline-pyridine hybrids with antimicrobial and antifungal activity, has also utilized chloro-substituted hydroxybenzaldehydes as precursors. mdpi.com

Generation of Heterocyclic Compounds via Cyclization Mechanisms

This compound is a valuable precursor for the synthesis of a wide array of heterocyclic compounds through various cyclization reactions. The presence of the ortho-hydroxy and aldehyde functionalities allows for facile construction of fused ring systems.

Coumarins (Benzopyran-2-ones): The Knoevenagel condensation is a primary method for synthesizing coumarin (B35378) derivatives from 2-hydroxybenzaldehydes. nih.govresearchgate.net This reaction typically involves the condensation of this compound with active methylene (B1212753) compounds like malonic acid or its esters, followed by intramolecular cyclization. researchgate.neteurjchem.com For instance, the reaction with malononitrile (B47326) or ethyl cyanoacetate (B8463686) can yield 3-substituted coumarins. nih.govresearchgate.net Green chemistry approaches for this synthesis have been explored, utilizing catalysts like ammonium (B1175870) bicarbonate in solvent-free conditions to improve yields and environmental friendliness. researchgate.net A two-step procedure, initially at a lower temperature (e.g., 90°C) to favor cyclization and then at a higher temperature (e.g., 140°C) to promote decarboxylation, can maximize the yield of the final coumarin product. researchgate.net

Chromones (Benzopyran-4-ones): The Vilsmeier-Haack reaction is a key method for producing 3-formylchromones. sciforum.netasianpubs.org This reaction involves treating a substituted 2-hydroxyacetophenone (B1195853) with a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and dimethylformamide) to achieve cyclization and formylation. asianpubs.orgajgreenchem.comwikipedia.org While this method starts from an acetophenone (B1666503) precursor, this compound itself can be a starting point for other chromone (B188151) syntheses. For example, condensation with specific reagents can lead to the formation of the chromone scaffold. arabjchem.org

Benzofurans: Benzofuran (B130515) derivatives can be synthesized from this compound through multi-step sequences. One approach involves an initial reaction, such as a Sonogashira coupling of a related iodinated precursor, to build a key intermediate which then cyclizes to form the benzofuran ring. rsc.org Another method involves the reaction of the salicylaldehyde with a reagent like a 2-halogen substituted acetophenone, which leads to an intermediate that undergoes intramolecular cyclization to yield the benzofuran structure. researchgate.net Additionally, reaction with 1,3-dicarbonyl compounds under basic catalysis can lead to 3-hydroxy-2,3-dihydrobenzofuran derivatives. google.com

Other Heterocycles: The versatile reactivity of this compound allows for its use in the synthesis of other heterocyclic systems. Condensation with hydrazines can lead to the formation of indazoles. ambeed.com Furthermore, it serves as a starting material for creating more complex fused heterocycles through multi-component reactions or by building upon Schiff base intermediates. mdpi.comgoogle.com For example, Schiff bases derived from this compound can be further cyclized with reagents like maleic or phthalic anhydride to form oxazepine derivatives.

Advanced Derivatization for Structure-Activity Relationship Studies

The modification of the this compound scaffold is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR). By systematically altering substituents on the aromatic ring or transforming the aldehyde group, researchers can identify key structural features responsible for biological activity.

Antimicrobial and Antifungal Activity: The inherent antimicrobial properties of halogenated phenols and benzaldehydes make this compound a promising lead compound. SAR studies often involve the synthesis of a series of derivatives to probe the effects of different functional groups on antimicrobial efficacy.

Schiff Base Formation: A primary method for derivatization is the condensation of the aldehyde group with various amines or hydrazines to form Schiff bases. researchgate.netd-nb.infomdpi.com The nature of the substituent on the amine component significantly influences the biological activity. For example, studies on related salicylaldehyde Schiff bases have shown that the position and electronic nature of substituents (e.g., chloro, methoxy, nitro groups) on the aniline (B41778) ring can dramatically alter antifungal activity against various Fusarium species. researchgate.nettaylors.edu.my

Halogen Substitution: The presence and position of halogen atoms are critical for activity. In some series of thiazole (B1198619) derivatives, a chloro substituent was found to be crucial for antibacterial activity, while bromo substituents led to inactivation. preprints.orgmdpi.com Studies on other halogenated benzaldehydes also highlight the importance of the halogenation pattern for antimicrobial potency.

Other Ring Substitutions: The introduction of other groups on the benzaldehyde ring can modulate activity. These modifications help in understanding the electronic and steric requirements for optimal interaction with biological targets.

The following table summarizes findings from SAR studies on derivatives related to this compound.

| Base Scaffold | Derivative Type | Key Substituent(s) | Target Activity | SAR Finding |

| Salicylaldehyde | Schiff Base | N-salicylidene-4-chloroaniline | Antifungal (F. culmorum) | High inhibition (100% at 8 mg/ml) observed. researchgate.net |

| Salicylaldehyde | Schiff Base | N-salicylidene-3-chloroaniline | Antifungal (F. graminearum) | High inhibition (100% at 8 mg/ml) observed. researchgate.net |

| Thiazole | Phenylthiazolyl | 4-(p-chlorophenyl) | Antibacterial | Chloro substituent was found to be important for antibacterial activity. preprints.orgmdpi.com |

| Benzaldehyde | Thiosemicarbazone | p-Chloro group on phenyl ring | Antimicrobial | Enhanced antimicrobial profile observed with chloro substitution. tandfonline.com |

| Salicylaldehyde | Schiff Base | 3,5-dichloro substitution | Antibacterial (S. aureus) | N-(3,5-Dichloro-2-hydroxybenzylidene)-4-aminobenzenesulfonic acid sodium salt was the most active compound tested. d-nb.info |

Anticancer Activity: Derivatization of this compound has also been explored for developing potential anticancer agents. Schiff base derivatives, in particular, have shown cytotoxicity against various cancer cell lines. google.comnih.gov For instance, certain imines derived from 3-chloro-2,4-dihydroxybenzaldehyde (B8528499) exhibited high cytotoxicity in MCF-7 breast cancer cells, possibly through the inhibition of Hsp90. nih.gov The synthesis of metal complexes with Schiff bases derived from related chloro-substituted quinoxalines has also been investigated, with some copper complexes showing potent cytotoxic activities in human ovarian cancer cell lines. google.com

Industrial Production Methodologies and Process Optimization for Scale-Up

The industrial production of hydroxybenzaldehydes, including this compound, often relies on adaptations of classic organic reactions, optimized for yield, purity, and cost-effectiveness on a large scale.

The Reimer-Tiemann reaction is a fundamental method for the ortho-formylation of phenols to produce hydroxybenzaldehydes. byjus.com The conventional process involves reacting a phenol with chloroform in the presence of a strong base. byjus.comgoogle.com However, this method often suffers from low yields of the desired ortho-isomer and the formation of significant amounts of tar and the para-isomer. epo.orgsciencemadness.org

Several strategies have been developed to optimize the Reimer-Tiemann reaction for industrial scale-up:

Phase-Transfer Catalysis: The use of phase-transfer catalysts can significantly improve the reaction rate and yield. These catalysts facilitate the transfer of the hydroxide ion from the aqueous phase to the organic phase (containing the phenol and chloroform), enhancing the formation of the reactive dichlorocarbene (B158193) species. epo.org

Solvent System Modification: Replacing the purely aqueous system with a biphasic solvent system, such as aqueous methanol (B129727), has been shown to improve the total aldehyde yield and reduce tar formation. google.com Anhydrous conditions, using a hydrocarbon diluent and an aprotic solvent catalyst like N,N-dimethylformamide, have also been employed to increase the selectivity for the ortho-isomer, which is particularly challenging for ortho-substituted phenols. google.com

Process Parameters Control: Careful control of reaction parameters such as temperature, reagent stoichiometry (e.g., phenol to chloroform and base ratio), and addition rates is crucial for maximizing yield and minimizing byproduct formation. google.comprepchem.com For instance, a documented laboratory synthesis of this compound from o-chlorophenol involves warming a sodium hydroxide solution, adding the o-chlorophenol, and then slowly introducing chloroform over an extended period at a controlled temperature. prepchem.com Although the reported yield was low (5%), this illustrates the basic approach. prepchem.com

A typical, though low-yield, laboratory-scale synthesis based on the Reimer-Tiemann principle is outlined below:

| Starting Material | Reagents | Reaction Conditions | Product(s) | Reported Yield |

| o-Chlorophenol | Sodium hydroxide, Chloroform | 1. 60°C for 2 hours | This compound | 5% prepchem.com |

| 2. 80°C for 16 hours | 3-chloro-4-hydroxybenzaldehyde (B1581250) | 8% prepchem.com |

For large-scale production, purification of the product is a critical step. Methods like steam distillation are often used to separate the volatile aldehyde products from non-volatile tars and unreacted phenol. prepchem.com Subsequent purification steps, such as extraction and crystallization, are necessary to obtain the final product with high purity. prepchem.com High-purity products are essential, especially when the compound is used as an intermediate in pharmaceutical synthesis.

Chemical Reactivity, Reaction Mechanisms, and Functional Group Interconversions

Exploration of Electrophilic and Nucleophilic Aromatic Substitution Pathways

The benzene (B151609) ring of 3-Chloro-2-hydroxybenzaldehyde is activated towards electrophilic aromatic substitution by the strongly activating and ortho-, para-directing hydroxyl group. However, the aldehyde and chloro groups are deactivating and meta-directing. The combined influence of these groups directs incoming electrophiles. For instance, in halogenation reactions, the substitution pattern is guided by the activating effect of the hydroxyl group.

While the electron-rich aromatic ring is generally susceptible to electrophilic attack, nucleophilic aromatic substitution is less common and typically requires harsh conditions or the presence of strong electron-withdrawing groups. The chlorine atom on the ring can be substituted by strong nucleophiles, though this is not a predominant reaction pathway under normal conditions. smolecule.com

Oxidative and Reductive Transformations of the Aldehyde and Hydroxyl Moieties

The aldehyde and hydroxyl groups of this compound are readily transformed through oxidation and reduction reactions, offering pathways to a variety of derivatives.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid, yielding 3-chloro-2-hydroxybenzoic acid. This transformation can be achieved using various oxidizing agents. Similarly, certain biological systems, such as anaerobic bacterial cultures, can metabolize this compound into its corresponding carboxylic acid. asm.org

Reduction: The aldehyde group is susceptible to reduction to a primary alcohol, forming (3-chloro-2-hydroxyphenyl)methanol. This can be accomplished using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. nih.govrsc.org Studies have shown that under specific catalytic conditions, such as with nickel-based catalysts, the aldehyde group can be selectively reduced. rsc.org Anaerobic bacteria have also been observed to reduce the aldehyde group to a hydroxymethyl group. asm.org

The phenolic hydroxyl group is generally less reactive towards oxidation and reduction under standard conditions compared to the aldehyde group.

Chemo- and Regioselectivity in Condensation Reactions

The aldehyde group of this compound readily participates in condensation reactions with various nucleophiles, including amines and active methylene (B1212753) compounds. These reactions are often characterized by high chemo- and regioselectivity.

Schiff Base Formation: One of the most common reactions is the condensation with primary amines to form Schiff bases (imines). researchgate.net This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration. nih.gov The reaction is often carried out in solvents like ethanol (B145695) or methanol (B129727) and can be catalyzed by acids or bases. sciforum.netijfmr.com The formation of Schiff bases is a versatile method for creating complex molecules with potential applications in various fields.

Knoevenagel Condensation: this compound can undergo Knoevenagel condensation with compounds containing active methylene groups, such as malonates or malononitrile (B47326). alfa-chemistry.comresearchgate.net This reaction, typically catalyzed by a weak base, leads to the formation of a new carbon-carbon double bond. alfa-chemistry.com The reaction can be used to synthesize coumarin (B35378) derivatives and other heterocyclic compounds. tandfonline.comresearcher.life

The table below summarizes the outcomes of selected condensation reactions involving this compound.

| Reactant | Catalyst/Conditions | Product Type |

| Primary Amines | Ethanol, Reflux | Schiff Bases |

| Malononitrile | Amino Acid Ionic Liquids, Water | 2-(substituted-benzylidene)malononitrile |

| Diethylmalonate | NaOMe, Ionic Liquid | 3-Carboethoxycoumarin derivatives |

Role of Intramolecular Hydrogen Bonding in Influencing Reactivity Profiles

A key structural feature of this compound is the presence of a strong intramolecular hydrogen bond between the hydrogen of the ortho-hydroxyl group and the oxygen of the aldehyde group. nih.goviucr.org This interaction has a significant impact on the molecule's conformation and reactivity.

The intramolecular hydrogen bond influences the reactivity of the aldehyde group by reducing the electrophilicity of the carbonyl carbon. However, it also pre-organizes the molecule for certain reactions, such as the formation of specific metal complexes or in cyclization reactions. The presence of this bond can also affect the acidity of the phenolic proton. cdnsciencepub.com

The table below presents data on the intramolecular hydrogen bond in a related salicylaldehyde (B1680747) derivative.

| Parameter | Value |

| O—H⋯O distance | 2.6231 (19) Å |

Data for 3-chloro-5-fluorosalicylaldehyde, illustrating the typical length of the intramolecular hydrogen bond in halogenated salicylaldehydes. iucr.org

Comparative Reactivity Studies with Isomeric Chlorohydroxybenzaldehydes

The reactivity of this compound can be better understood by comparing it with its isomers, such as 3-chloro-4-hydroxybenzaldehyde (B1581250) and 5-chloro-2-hydroxybenzaldehyde. The positions of the chloro and hydroxyl groups relative to the aldehyde significantly alter the electronic and steric environment of the molecule, leading to differences in reactivity. ambeed.com

For instance, the intramolecular hydrogen bond present in this compound is absent in isomers where the hydroxyl and aldehyde groups are not in adjacent positions, such as 3-chloro-4-hydroxybenzaldehyde. This difference affects their physical properties and chemical reactivity.

In condensation reactions, the electronic effects of the substituents play a crucial role. The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the hydroxyl group influence the electrophilicity of the carbonyl carbon differently depending on their positions. scirp.org Comparative studies on the synthesis of Schiff bases from different isomers have shown variations in reaction rates and yields, highlighting the impact of the substitution pattern. ijfmr.comijraset.com

The table below provides a comparison of the melting points of this compound and one of its isomers.

| Compound | Melting Point (°C) |

| 2-Chloro-3-hydroxybenzaldehyde (B1361139) | 136–137 °C |

| 5-Chloro-4-ethoxy-2-hydroxybenzaldehyde | 100-102 °C |

This table illustrates the difference in physical properties between isomeric and related chlorohydroxybenzaldehydes, which can be attributed to their different structural arrangements. smolecule.com

Spectroscopic Characterization and Structural Elucidation

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy is a powerful tool for probing the functional groups and bonding interactions within 3-Chloro-2-hydroxybenzaldehyde. The presence of hydroxyl (-OH), aldehyde (-CHO), and chloro (-Cl) substituents on the benzene (B151609) ring gives rise to a characteristic spectral fingerprint, which is significantly influenced by strong intramolecular hydrogen bonding between the phenolic hydroxyl group and the carbonyl oxygen.

While a detailed spectral assignment for this compound is available in spectral databases, analysis of closely related isomers like 3-chloro-4-hydroxybenzaldehyde (B1581250) provides insight into its key vibrational modes. researchgate.net The FT-IR spectrum is distinguished by a strong absorption band for the C=O stretch, typically observed around 1670 cm⁻¹. researchgate.net The intramolecular hydrogen bond causes a significant redshift (lowering of frequency) for this carbonyl vibration compared to non-hydrogen-bonded aldehydes.

Evidence of this hydrogen bonding is most prominent in the O-H stretching region. Instead of a sharp peak, a very broad absorption band is observed, centered around 3180-3200 cm⁻¹, which is characteristic of a hydroxyl group involved in a strong hydrogen bond. researchgate.net Further evidence includes the up-shifting of the hydroxyl group's in-plane bending mode and the down-shifting of the aldehydic C-H stretching mode. csic.es

Raman spectroscopy complements FT-IR by providing information on the non-polar bonds. Key Raman signals include the aromatic C=C stretching vibrations near 1600 cm⁻¹ and vibrations associated with the C-Cl bond in the 300–400 cm⁻¹ region. Computational studies on isomers, often using Density Functional Theory (DFT), help validate these experimental assignments and explore conformational possibilities, confirming that the planar, hydrogen-bonded conformer is the most stable. researchgate.netcsic.es

Table 1: Representative Vibrational Frequencies for Halogenated Hydroxybenzaldehydes Data based on the closely related isomer 3-chloro-4-hydroxybenzaldehyde.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Reference |

| O-H Stretch (H-bonded) | ~3200 (broad) | FT-IR | |

| C=O Stretch | ~1670 | FT-IR | researchgate.net |

| Aromatic C=C Stretch | ~1600 | Raman | |

| C-Cl Stretch | ~750 | FT-IR |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Elucidating Molecular Architecture and Dynamics

High-resolution NMR spectroscopy is indispensable for confirming the precise connectivity and electronic environment of the atoms in this compound.

The ¹H NMR spectrum provides unambiguous evidence for the substitution pattern. rsc.org The proton of the phenolic hydroxyl group appears as a sharp singlet at a significantly downfield chemical shift, typically around 11.08 ppm, which is characteristic of a proton involved in a strong intramolecular hydrogen bond. rsc.org The aldehydic proton also gives a sharp singlet, found at approximately 9.89 ppm. rsc.org The three aromatic protons on the ring appear as a complex splitting pattern consistent with the 1,2,3-substitution, including a triplet at 7.00 ppm and two doublets of doublets at 7.51 and 7.56 ppm. rsc.org

While specific ¹³C NMR data for this compound is available in spectral libraries, data from the analogous compound 3-chloro-5-fluoro-2-hydroxybenzaldehyde (B1585691) shows the carbonyl carbon at a characteristic downfield shift of ~195 ppm. iucr.orgnih.gov The carbon bearing the hydroxyl group (C2) and the carbon bearing the chlorine (C3) are observed around ~154 ppm and ~120-123 ppm, respectively. iucr.org

Although specific 2D NMR studies on this compound are not detailed in the literature, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be routinely used to definitively assign all proton and carbon signals and confirm the molecular structure.

Table 2: ¹H NMR Chemical Shifts for this compound Solvent: CDCl₃, Frequency: 400 MHz

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| -OH | 11.08 | singlet | - | rsc.org |

| -CHO | 9.89 | singlet | - | rsc.org |

| Ar-H | 7.56 | dd | 7.6, 1.6 | rsc.org |

| Ar-H | 7.51 | dd | 8.0, 1.6 | rsc.org |

| Ar-H | 7.00 | t | 7.6 | rsc.org |

Single-Crystal X-ray Diffraction for Precise Molecular Geometry and Supramolecular Assembly Analysis

Although a crystal structure for this compound itself has not been reported, the structure of the closely related derivative, 3-chloro-5-fluoro-2-hydroxybenzaldehyde, provides excellent insight into the expected molecular geometry. iucr.orgiucr.org The molecule is confirmed to be essentially planar, a conformation stabilized by extensive electron conjugation and the intramolecular hydrogen bond. iucr.orgiucr.org The planarity is crucial for its ability to participate in crystal packing via stacking interactions.

The crystal packing of 3-chloro-5-fluoro-2-hydroxybenzaldehyde reveals a rich network of non-covalent interactions that assemble the molecules into a stable, three-dimensional architecture. iucr.orgiucr.org The packing is governed by a combination of weak intermolecular C-H···O hydrogen bonds and halogen-involved contacts. researchgate.netiucr.orgiucr.org In the fluoro-derivative, specific C-H···F and F···O contacts are observed, with donor-acceptor distances of 3.254 Å and 2.880 Å, respectively. iucr.org A notable feature is the presence of offset face-to-face π-stacking, which contributes significantly to the supramolecular assembly. researchgate.netiucr.org Similar C-H···O and π-stacking interactions would be expected to direct the crystal packing of this compound.

Single-crystal X-ray diffraction provides precise geometric data for the strong intramolecular hydrogen bond between the phenolic proton and the carbonyl oxygen. In the case of 3-chloro-5-fluoro-2-hydroxybenzaldehyde, the O-H···O interaction is characterized by an O···O distance of 2.6231 (19) Å. iucr.orgiucr.orgnih.gov This short distance is indicative of a strong hydrogen bond, which locks the molecule into a planar six-membered pseudo-ring (an S(6) ring motif). This interaction is a defining structural feature, influencing the compound's chemical and physical properties. Computational studies on the isomer 2-chloro-3-hydroxybenzaldehyde (B1361139) calculate the energy of this hydrogen bond to be approximately 8.28 kJ/mol. csic.es

Table 3: Selected Crystallographic Data for 3-chloro-5-fluoro-2-hydroxybenzaldehyde

| Parameter | Value | Reference |

| Molecular Formula | C₇H₄ClFO₂ | iucr.org |

| Crystal System | Monoclinic | |

| Intramolecular O···O Distance | 2.6231 (19) Å | iucr.orgiucr.org |

| C3-Cl Bond Length | 1.7334 (16) Å | iucr.org |

| Intermolecular F···O Distance | 2.880 (2) Å | iucr.org |

| Intermolecular C-H···F Distance | 3.254 (2) Å | iucr.org |

Intermolecular Interactions and Crystal Packing Motifs (C-H...O, C-H...F, F...O, π-stacking)

Mass Spectrometry (LC-MS, HRMS) for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a vital technique for confirming the molecular weight and elemental composition of this compound and its reaction products. High-Resolution Mass Spectrometry (HRMS) can verify the molecular formula, C₇H₅ClO₂, by providing a highly accurate mass measurement (calculated monoisotopic mass: 155.9978 Da). csic.esnih.gov

In electron ionization (EI) mass spectrometry, aromatic aldehydes typically show a strong molecular ion peak (M⁺˙). libretexts.org For this compound, the molecular ion would appear as a characteristic doublet at m/z 156 and 158, with a relative intensity ratio of approximately 3:1, which is the signature of a single chlorine atom. Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical to form a stable acylium ion ([M-H]⁺ at m/z 155/157) or the loss of the formyl radical (-CHO) to give an [M-29]⁺ peak. libretexts.org Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for monitoring the progress of reactions involving this compound, allowing for the separation and identification of starting materials, intermediates, and final products in complex mixtures. gdch.de

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Molecular Probes

UV-Vis spectroscopy probes the electronic transitions within the conjugated π-system of this compound. The spectrum is characterized by absorption bands corresponding to π→π* and n→π* transitions. The π→π* transitions, involving the promotion of electrons from π bonding to π* antibonding orbitals within the aromatic ring and carbonyl group, are typically high-energy and result in strong absorption bands in the UV region. The n→π* transition, which involves promoting a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital, is lower in energy and appears as a weaker absorption band at a longer wavelength.

For a related compound, 3-tert-butyl-5-(chloromethyl)-2-hydroxybenzaldehyde, these transitions are observed with λmax values at 276 nm and 362 nm. The exact absorption maxima for this compound would be influenced by the electronic effects of the chloro and hydroxyl substituents and the solvent used for analysis. The position and intensity of these bands make the molecule and its derivatives useful as chromophoric reporters or molecular probes in various chemical and biological systems.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure and molecular properties of 3-chloro-2-hydroxybenzaldehyde. By employing various functionals and basis sets, researchers have been able to accurately model the compound's behavior.

Prediction of Reactive Sites and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are crucial for identifying the regions of a molecule that are susceptible to electrophilic and nucleophilic attack. researchgate.net For this compound, MEP analysis reveals that the negative potential (red and yellow regions) is concentrated around the oxygen atoms of the carbonyl and hydroxyl groups, indicating these are the most likely sites for electrophilic attack. Conversely, the positive potential (blue regions) is located around the hydrogen atoms, particularly the hydroxyl proton, making it susceptible to nucleophilic attack. researchgate.net This information is invaluable for predicting the compound's reactivity in various chemical reactions. The chlorine atom's electron-withdrawing nature also influences the electron distribution within the benzene (B151609) ring.

Calculation of Vibrational Frequencies and Their Correlation with Experimental Data

Theoretical calculations of vibrational frequencies using DFT methods, such as B3LYP with various basis sets (e.g., 6-31G*), have shown good agreement with experimental data obtained from FT-IR and Raman spectroscopy for similar molecules. researchgate.netdergipark.org.tr For the related compound 3-chloro-4-hydroxybenzaldehyde (B1581250), the calculated vibrational frequencies, after scaling, corresponded well with the observed spectral bands. researchgate.net For instance, the characteristic C=O stretching vibration, experimentally observed around 1670 cm⁻¹, was predicted computationally. researchgate.net Similarly, the broad O-H stretching band, indicative of hydrogen bonding, observed experimentally around 3200 cm⁻¹, is also supported by theoretical calculations. researchgate.net These correlations validate the accuracy of the computational models used. researchgate.net

Quantum Chemical Descriptors for Reactivity and Interaction Analysis (e.g., Frontier Molecular Orbitals: HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding a molecule's chemical reactivity and kinetic stability. dergipark.org.trnih.gov The energy gap between the HOMO and LUMO (ΔE) provides insight into the molecule's electronic excitation energy and its propensity to undergo chemical reactions. nih.gov

For a derivative of this compound, DFT calculations using the B3LYP/6-311++G(d,p) basis set determined the HOMO and LUMO energies to be -6.392 eV and -2.502 eV, respectively, resulting in an energy gap of 3.89 eV. dergipark.org.tr In another study on a related compound, the HOMO was found to be localized on the phenol (B47542) ring and the aldehyde group, with contributions from σ (C-H) and π (C=O) orbitals, while the LUMO was dominated by π* density from the aldehyde and phenol groups. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability. nih.gov

Table 1: Frontier Molecular Orbital Energies for a this compound Derivative

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.392 |

| LUMO | -2.502 |

| Energy Gap (ΔE) | 3.89 |

Data obtained from DFT/B3LYP/6-311++G(d,p) calculations. dergipark.org.tr

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the intramolecular charge transfer (ICT) and hyperconjugative interactions that contribute to a molecule's stability. researchgate.netrsc.org In molecules similar to this compound, NBO analysis has confirmed the occurrence of ICT, where electron density is transferred between different parts of the molecule. researchgate.net These interactions, such as the delocalization of electron density from lone pair orbitals to antibonding orbitals, play a significant role in stabilizing the molecular structure. researchgate.netrsc.org The stability arising from these hyperconjugative interactions can be quantified by second-order delocalization energies (E(2)). researchgate.net

Prediction of Nonlinear Optical (NLO) Properties and First-Order Hyperpolarizability

Computational studies have explored the nonlinear optical (NLO) properties of molecules related to this compound, indicating their potential for applications in optoelectronic devices. bohrium.com The first-order hyperpolarizability (β) is a key parameter that quantifies a molecule's NLO response. researchgate.net For organic molecules, a large hyperpolarizability is often associated with a "push-pull" electronic structure, where electron-donating and electron-withdrawing groups are connected by a π-conjugated system. researchgate.net

Theoretical calculations, often performed using DFT methods, can predict the components of the hyperpolarizability tensor. mdpi.com For some salicylaldehyde-based compounds, the calculated first-order hyperpolarizability values have been found to be significantly larger than that of urea, a standard reference material for NLO properties, suggesting their promise as NLO materials. nih.govmdpi.com These findings highlight the potential of this compound derivatives in the development of new NLO materials. nih.govbohrium.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the chemical structure of compounds with their biological activities or physicochemical properties, respectively. For this compound and its derivatives, these models are instrumental in understanding the structural features that govern their activities and in designing new compounds with enhanced potency or desired properties.

Research in this area has often focused on derivatives of this compound, particularly Schiff bases, due to their wide range of biological activities. These studies employ various molecular descriptors to quantify structural, electronic, and hydrophobic features.

QSAR Studies on Biological Activities

Antimicrobial and Anticancer Activity:

QSAR analyses have been applied to understand the antimicrobial and anticancer effects of Schiff bases and other derivatives of this compound. For instance, a study on novel 6-chloro-3-(2-arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-dioxide derivatives, synthesized from precursors including substituted benzaldehydes, investigated their cytotoxic effects against human cancer cell lines. mdpi.com The QSAR models developed for different cell lines revealed the importance of specific electronic and steric descriptors. mdpi.com

For the MCF-7 breast cancer cell line, the cytotoxic activity was found to be significantly correlated with the natural charge on a specific carbon atom (C13) and the energy of the Highest Occupied Molecular Orbital (HOMO). mdpi.com In the case of the HCT-116 colon cancer cell line, the activity was dependent on the natural charge on carbon C13 and the electrostatic charge on a nitrogen atom (N10). mdpi.com These findings suggest that the electronic properties of specific atoms play a crucial role in the anticancer mechanism of these compounds. mdpi.com

Another QSAR analysis was performed on Schiff base complexes derived from 2-hydroxybenzaldehyde to correlate their antibacterial activity with structural parameters. The study identified Dipole moment, HOMO energy, Connolly Volume (CVolume), and Total Energy as significant descriptors. researchgate.net

Enzyme Inhibition:

Schiff bases derived from this compound have been evaluated as inhibitors of enzymes like carbonic anhydrases (CAs) and acetylcholinesterase (AChE). researchgate.nettandfonline.com A series of sulphonamide Schiff bases, including those synthesized from this compound, demonstrated potent inhibitory activity against human CA isoforms I and II (hCA I and hCA II) and AChE, with inhibition constants (Kᵢ) in the nanomolar range. researchgate.net

For instance, the compound 4-((3-Chloro-2-hydroxybenzylidene)amino)benzenesulfonamide (a Schiff base of this compound) and its reduced amine analogue showed significant inhibitory effects. The Kᵢ values for these and related compounds provide a quantitative measure of their biological activity that is essential for developing QSAR models. tandfonline.com The variation in inhibitory potency among the derivatives highlights the influence of structural modifications on their interaction with the enzyme's active site. researchgate.nettandfonline.com

The following table summarizes the inhibitory constants (Kᵢ) for selected sulphonamide derivatives against hCA I.

| Compound | Derivative Type | Target Enzyme | Kᵢ (nM) |

| 1 | 3-((3-Bromo-2-hydroxybenzylidene)amino)benzenesulfonamide | hCA I | 59.7 ± 0.8 |

| 2 | 3-((3-Chloro-2-hydroxybenzylidene)amino)benzenesulfonamide | hCA I | 66.6 ± 1.0 |

| 3 | 4-((3-Bromo-2-hydroxybenzylidene)amino)benzenesulfonamide | hCA I | 80.5 ± 1.5 |

| 4 | 4-((3-Chloro-2-hydroxybenzylidene)amino)benzenesulfonamide | hCA I | 40.1 ± 0.6 |

| 5 | 3-((3-Bromo-2-hydroxybenzyl)amino)benzenesulfonamide | hCA I | 52.1 ± 0.8 |

| 8 | 4-((3-Chloro-2-hydroxybenzyl)amino)benzenesulfonamide | hCA I | 32.1 ± 0.4 |

Data sourced from a study on sulphonamide Schiff bases. tandfonline.com

Aquatic Toxicity:

QSAR models have been developed to predict the aquatic toxicity of aromatic aldehydes, a class that includes this compound. oup.com These models are crucial for environmental risk assessment. A study on the toxicity of aldehydes to the ciliate Tetrahymena pyriformis and the fathead minnow (Pimephales promelas) found that toxicity could be predicted using hydrophobicity (log Kₒw) and a reactivity parameter, specifically the donor delocalizability for the aldehyde oxygen site (Dₒ-atom). oup.com

The general QSAR model for aquatic toxicity of aldehydes is given by the equation: log (1/EC₅₀) = -1.244 + 0.505 * log Kₒw + 14.315 * Dₒ-atom oup.com

This model indicates that both the ability of the aldehyde to partition into biological membranes (hydrophobicity) and its electronic capacity to interact with biological nucleophiles are key determinants of its toxicity. oup.com Another QSAR study on the toxicity of 77 aromatic aldehydes to Tetrahymena pyriformis also highlighted the importance of the octanol/water partition coefficient (log Kₒw) and molecular connectivity indices. researchgate.net

QSPR Studies on Physicochemical Properties

While less common than QSAR, QSPR models can be used to predict the physicochemical properties of this compound and its derivatives. For example, QSPR models have been developed to predict the acidity (pKₐ) of substituted phenols. acs.org These models often use quantum mechanical calculations to derive atomic charges, which are then correlated with the experimental pKₐ values. Such models could be applied to predict the acidity of the hydroxyl group in this compound and its derivatives, a key parameter influencing their solubility, reactivity, and biological interactions.

Coordination Chemistry and Metal Complexation Studies

3-Chloro-2-hydroxybenzaldehyde as a Ligand in Metal Coordination Compounds

This compound and, more commonly, its Schiff base derivatives, are versatile ligands in coordination chemistry. The molecule itself possesses two potential donor sites: the phenolic oxygen and the aldehydic oxygen. An intramolecular hydrogen bond typically exists between the hydroxyl and aldehyde groups. nih.gov However, its primary role as a ligand is realized after condensation with various amines to form Schiff bases. This reaction transforms the aldehyde group into an imine (-CH=N-), introducing a nitrogen donor atom and creating a more flexible and powerful chelating agent.

These Schiff base ligands, derived from this compound or its isomers like 5-chlorosalicylaldehyde (B124248), can act as bidentate, tridentate, or tetradentate chelating agents, depending on the nature of the amine used for condensation. sciencepublishinggroup.comscirp.orgresearchgate.net For example, reaction with a simple amine yields a bidentate ligand, while reaction with diamines like ethylenediamine (B42938) can produce tetradentate ligands. researchgate.netkoreascience.kruzh.ch The coordination typically involves the deprotonated phenolic oxygen and the azomethine nitrogen, forming stable five- or six-membered chelate rings with a central metal ion. sciencepublishinggroup.commdpi.com This chelation ability is fundamental to the formation of a wide array of stable metal complexes. scirp.org

Synthesis and Characterization of Transition Metal Complexes (e.g., Zn(II), Ni(II), Mn(III), Organotin(IV))

The synthesis of transition metal complexes with ligands derived from this compound is generally straightforward. The most common method involves a template synthesis or a direct reaction between a pre-synthesized Schiff base ligand and a metal salt in a suitable solvent, often ethanol (B145695) or methanol (B129727). scispace.comresearchgate.net The mixture is typically refluxed for a period to ensure the completion of the reaction, after which the solid metal complex precipitates and can be collected by filtration. scispace.com

For instance, Mn(III) and Mn(II) complexes have been synthesized by reacting manganese(II) perchlorate (B79767) with Schiff base ligands derived from 5-chloro-2-hydroxybenzaldehyde and 2-(2-aminoethyl)pyridine. researchgate.net Similarly, Zn(II) complexes have been prepared using zinc halides as templates for the macrocyclic condensation of a dialdehyde (B1249045) derived from 5-chloro-3-(chloromethyl)-2-hydroxybenzaldehyde. rsc.org The synthesis of Ni(II) complexes often involves the reaction of a nickel salt with the Schiff base in an alcoholic solution. sciencepublishinggroup.com Organotin(IV) complexes, such as those of the type R₂SnL and R₃SnL, are prepared by reacting di- or tri-organotin(IV) chlorides with the Schiff base ligand, often in the presence of a base. core.ac.ukresearchgate.net

Characterization of these complexes relies on a suite of analytical and spectroscopic techniques:

Elemental Analysis (CHN): Confirms the empirical formula and the metal-to-ligand stoichiometry. sciencepublishinggroup.comresearchgate.netresearchgate.net

Infrared (IR) Spectroscopy: Provides crucial information about the coordination mode. A shift in the azomethine (C=N) stretching frequency and the disappearance of the phenolic O-H band in the complex's spectrum compared to the free ligand indicate coordination through the nitrogen and deprotonated oxygen atoms. mdpi.comorientjchem.orgjmchemsci.com

NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn): Used extensively for diamagnetic complexes like Zn(II) and Organotin(IV) to elucidate their structure in solution. rsc.orgresearchgate.net For organotin complexes, ¹¹⁹Sn NMR is particularly diagnostic for determining the coordination number of the tin atom. researchgate.net

UV-Visible Spectroscopy: Gives insights into the geometry of the complex. The d-d electronic transitions observed are characteristic of specific coordination environments, such as tetrahedral or square planar for Ni(II) or octahedral for Mn(III). researchgate.net

Magnetic Susceptibility Measurements: Differentiate between paramagnetic complexes (e.g., many Mn(III), Ni(II), Co(II)) and diamagnetic ones (e.g., Zn(II), some Ni(II)). sciencepublishinggroup.comorientjchem.org

Molar Conductivity: Determines whether the complexes are electrolytic or non-electrolytic in nature, indicating if anions are part of the coordination sphere or act as counter-ions. sciencepublishinggroup.comscispace.com

X-ray Diffraction: Provides definitive structural information, including bond lengths, bond angles, and the precise geometry of the coordination sphere. researchgate.netmdpi.com

| Metal Ion | Ligand Derived From | General Synthesis Method | Characterization Techniques | Reference |

|---|---|---|---|---|

| Mn(III) | 5-chloro-2-hydroxybenzaldehyde and 2-(2-aminoethyl)pyridine | Reaction of Mn(ClO₄)₂ with pre-synthesized Schiff base ligand. | Spectroscopy, X-ray diffraction | researchgate.net |

| Zn(II) | 5-chloro-3-(chloromethyl)-2-hydroxybenzaldehyde and 1,3-propanediamine | Template synthesis using ZnX₂ salts (X = Cl, Br, I). | ¹H NMR, UV-Vis, X-ray diffraction | rsc.org |

| Ni(II) | 2-hydroxybenzaldehyde and 1-naphthylamine | Reaction of Ni(II) salt with Schiff base in alcoholic solution. | IR, UV-Vis, Magnetic Susceptibility, Elemental Analysis | sciencepublishinggroup.com |

| Organotin(IV) | 5-chlorosalicylaldehyde isonicotinoyl hydrazone | Reaction of R₂SnCl₂ with the hydrazone Schiff base ligand. | IR, ¹H, ¹³C, ¹¹⁹Sn NMR, X-ray diffraction | researchgate.net |

Investigation of Coordination Modes and Geometries

Spectroscopic and X-ray diffraction studies have revealed diverse coordination modes and geometries for metal complexes of this compound derivatives. The ligands can be monoanionic or dianionic and typically coordinate to the metal center through the phenolic oxygen and the imine nitrogen atoms. sciencepublishinggroup.comresearchgate.net

Coordination Modes: Depending on the starting materials for the Schiff base, the ligands can be bidentate (NO donors), tridentate (ONO or NNO donors), or tetradentate (N₂O₂ donors). sciencepublishinggroup.comresearchgate.netbohrium.com For example, Schiff bases derived from 5-chlorosalicylaldehyde isonicotinoyl hydrazone act as dianionic ONO tridentate ligands in some organotin(IV) complexes. researchgate.net Ligands formed from the condensation of two equivalents of the aldehyde with one equivalent of a diamine are often tetradentate (N₂O₂). researchgate.netresearchgate.net

Geometries: The resulting complexes adopt various geometries, which are influenced by the metal ion's nature, its oxidation state, and the ligand's denticity.

Zn(II) complexes commonly exhibit a four-coordinate tetrahedral geometry. scispace.comrsc.org

Ni(II) complexes can be found in different geometries. Depending on the specific ligand, they can adopt four-coordinate square planar or tetrahedral structures, or even six-coordinate octahedral geometries. researchgate.netorientjchem.org

Mn(III) complexes derived from tridentate Schiff base ligands often exhibit a distorted octahedral geometry, with two ligands coordinating to the central manganese ion. researchgate.net

Organotin(IV) complexes show significant structural variety. Diorganotin(IV) complexes with these ligands have been found in five-coordinated distorted trigonal bipyramidal geometries as well as trinuclear structures. researchgate.net

The crystal structures of several complexes have been definitively determined by single-crystal X-ray diffraction, confirming the coordination of the metal ion to the ligands through the nitrogen and oxygen atoms. rsc.orgresearchgate.net

Catalytic Applications of Metal-3-Chloro-2-hydroxybenzaldehyde Complexes

Metal complexes derived from substituted salicylaldehydes, including this compound, are recognized for their catalytic activity in various organic transformations. The chelation of the metal ion can create a stable yet reactive center capable of facilitating reactions such as oxidation and epoxidation.

Notably, manganese complexes with Schiff base ligands derived from 5-chloro-2-hydroxybenzaldehyde have been studied as catalysts for the epoxidation of olefins, such as cyclohexene, using hydrogen peroxide (H₂O₂) as the oxidant. researchgate.net These studies found that the complexes could effectively catalyze the reaction, with the yield of the epoxide being influenced by reaction temperature and the electronic nature of the substituents on the ligand. researchgate.net For instance, higher yields were often observed at lower temperatures (0 °C). researchgate.net The reaction is believed to proceed through the formation of a hydroperoxo-complex intermediate.

In other studies, Ni(II) Schiff base complexes have been shown to be effective catalysts for the oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025), achieving high conversion rates in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). dergipark.org.tr

Role of Chelation in Enhancing Biological Activity of Metal Complexes

The principle of chelation is a cornerstone in the design of metallodrugs, and it is well-established that the biological activity of a ligand can be significantly enhanced upon coordination to a metal ion. This enhancement is often attributed to Overtone's concept and Tweedy's chelation theory, which suggest that chelation reduces the polarity of the metal ion, allowing the complex to more easily permeate the lipid layers of cell membranes. scispace.com

Numerous studies have demonstrated that the metal complexes of Schiff bases derived from this compound (or its isomers) exhibit greater antimicrobial and anticancer activity than the free ligands. scispace.comresearchgate.nettandfonline.com

Antimicrobial Activity: The increased lipophilicity of the complexes facilitates their diffusion through the cell membranes of microorganisms. Once inside, the metal ion can disrupt normal cellular processes by binding to active sites of enzymes or interfering with DNA replication. orientjchem.org The antimicrobial activity of Co(II), Ni(II), Cu(II), and Zn(II) complexes has been tested against various bacterial and fungal strains, with the complexes generally showing superior or comparable activity to the parent ligand and sometimes even standard drugs. sciencepublishinggroup.comresearchgate.net

Anticancer Activity: Organotin(IV) complexes, in particular, have been extensively investigated for their cytotoxic effects against human cancer cell lines. researchgate.nettandfonline.comscilit.com The activity of these complexes is often dependent on the organic groups attached to the tin atom (e.g., phenyl groups can enhance activity due to their planarity, facilitating DNA intercalation) and the nature of the Schiff base ligand. researchgate.net The chelation is believed to modulate the toxicity and improve the cytostatic properties of the organotin moiety. scilit.com For example, diphenyltin(IV) complexes of a hydrazone derived from 5-chlorosalicylaldehyde showed stronger cytotoxicity against A549 (lung cancer) and HeLa (cervical cancer) cell lines than the corresponding dimethyltin(IV) complexes. researchgate.net

Applications in Advanced Organic Synthesis

Intermediate in the Synthesis of Complex Natural Products and Bioactive Molecules

3-Chloro-2-hydroxybenzaldehyde, also known as 3-chlorosalicylaldehyde, serves as a versatile intermediate in the multi-step synthesis of more complex and biologically significant molecules. guidechem.comcymitquimica.com Its structure, featuring hydroxyl, aldehyde, and chloro functional groups on an aromatic ring, provides multiple reaction sites for building intricate molecular architectures. guidechem.comcymitquimica.com The compound's utility lies in its capacity to act as a foundational building block, where its functional groups can be sequentially modified to construct larger, multi-functional compounds. guidechem.com For instance, it can undergo condensation reactions with amines to form Schiff bases or participate in reactions to create various heterocyclic compounds, which are common motifs in natural products and bioactive molecules. google.com

One notable reaction is its conversion to 8-chloro-chromen-2-one. guidechem.com This transformation highlights its role in constructing bicyclic systems, which are prevalent in many natural product families.

Table 1: Example of a Complex Bicyclic System from this compound

| Reactant | Reagent | Product | Reaction Conditions | Yield | Source |

|---|

Building Block for Pharmaceutical Intermediates and Lead Compound Synthesis

The chemical reactivity of this compound makes it a valuable starting material for the synthesis of pharmaceutical intermediates and for developing new lead compounds. guidechem.comcymitquimica.com It is used as a foundational component in the production of various pharmaceutical compounds due to its ability to serve as a scaffold for creating drugs with specific therapeutic properties. guidechem.com Its chlorinated structure can impart unique characteristics, such as enhanced biological activity or modified reactivity, compared to non-chlorinated analogues. cymitquimica.com

Derivatives of this compound are explored for a range of potential therapeutic applications. guidechem.com Research has indicated that compounds derived from it may possess antimicrobial and antioxidant properties, making them candidates for further investigation in medicinal chemistry. guidechem.com The aldehyde and hydroxyl groups allow for the generation of diverse derivatives, such as oximes, semicarbazones, and Schiff bases, which can be screened for various biological activities, serving as a starting point for drug discovery programs. google.com For example, it can be reacted with hydrazine (B178648) hydrochloride to form substituted indazoles, a class of heterocyclic compounds frequently investigated in pharmaceutical research. ambeed.com

Utilization in the Development of Novel Polymer and Material Precursors

In the realm of materials science, this compound and related compounds are utilized as intermediates for creating specialized chemical products, including dyes and polymer additives. cymitquimica.comgoogle.com The reactivity of its aldehyde and phenol (B47542) groups allows it to be incorporated into larger molecular structures used in these applications. cymitquimica.com

Specifically, derivatives of hydroxybenzaldehydes, such as Schiff bases and oximes, are noted for their use as stabilizers for polymers. google.com These derivatives can be used to protect materials like polyvinyl chloride (PVC) and other thermoplastic resins from degradation. google.com The compound also serves as an intermediate in the synthesis of dyes, where its aromatic structure forms the basis of chromophores. cymitquimica.com

Advanced Methodologies for Introducing Formyl and Hydroxyl Groups onto Aromatic Systems

The synthesis of this compound itself exemplifies advanced methodologies for the ortho-formylation of substituted phenols, a crucial transformation in organic chemistry. One established method for its preparation is a modification of the Reimer-Tiemann reaction. prepchem.com This process involves the reaction of o-chlorophenol with chloroform (B151607) in the presence of a strong base like sodium hydroxide (B78521). prepchem.com This reaction selectively introduces a formyl group (-CHO) ortho to the hydroxyl group on the chlorinated aromatic ring. prepchem.com

Another synthetic approach involves the reaction of 2-chloro-phenol with formaldehyde, using magnesium chloride and triethylamine (B128534) as reagents. guidechem.com This method provides a high yield of 87% after heating for 3.5 hours. guidechem.com These synthetic routes are significant as they represent reliable methods for installing both hydroxyl and formyl functionalities onto a halogenated benzene (B151609) ring, a common requirement in the synthesis of specialized chemicals. guidechem.comprepchem.com

Table 2: Synthesis Methodologies for this compound

| Starting Material | Reagents | Key Conditions | Yield | Source |

|---|---|---|---|---|

| o-Chlorophenol | Chloroform, Sodium hydroxide | Heating at 60°C, then 80°C | 5% | prepchem.com |

Biological Activities and Mechanistic Investigations

Neuroprotective Properties: Studies on Molecular Targets and Pathways

While direct studies on the neuroprotective properties of 3-Chloro-2-hydroxybenzaldehyde are not extensively documented in publicly available research, related compounds and derivatives have shown promise in this area. For instance, research into benzofuran (B130515) derivatives, which can be synthesized from precursors like this compound, has identified compounds that act as inhibitors of the EP2 receptor, a target implicated in neuroinflammation. google.com The inhibition of EP2 has been shown to limit oxidative damage in the brain and may be beneficial for conditions like Alzheimer's disease or HIV-associated dementia. google.com Furthermore, derivatives of related halogenated hydroxybenzaldehydes are being explored for their ability to regulate microglial cells, which are key to the brain's immune response, suggesting potential therapeutic applications in neurodegenerative diseases. smolecule.com Other research has pointed to lipoxygenase inhibitors, which can be synthesized using this compound, as potential neuroprotective agents. googleapis.comgoogle.comgoogle.com These findings suggest that while the parent compound itself may not be the primary active agent, it serves as a crucial starting material for developing more complex molecules with specific neuroprotective activities.

Antimicrobial and Antifungal Efficacy: Research into Modes of Action

This compound has been utilized as a foundational structure for the synthesis of compounds with significant antimicrobial and antifungal properties. guidechem.com Schiff base derivatives, in particular, have been a major focus of this research.

A study involving the synthesis of sulfadiazine-based Schiff bases demonstrated that the derivative of this compound, specifically 4-[(3-Chloro-2-hydroxybenzylidene)amino]-N-(pyrimidin-2-yl)benzenesulfonamide, exhibited noteworthy activity against various mycobacterial strains. mdpi.com The research highlighted its efficacy against Mycobacterium kansasii, a non-tuberculous mycobacterium. mdpi.com The mode of action for such derivatives is often attributed to the azomethine group (-HC=N-) of the Schiff base, which is critical for biological activity.

Similarly, other research has explored Schiff bases derived from 3-chlorosalicylaldehyde for their broad-spectrum antimicrobial activity against both bacteria and fungi. sci-hub.se Metal complexes of these Schiff bases have also been synthesized and evaluated, often showing enhanced antimicrobial effects compared to the ligands alone. The presence of the chloro and hydroxyl groups on the aromatic ring is considered crucial for these biological activities.

The following table summarizes the in-vitro antimycobacterial activity of a Schiff base derivative of this compound against various mycobacterial strains.

| Compound | M. tuberculosis H37Ra (µM) | M. kansasii DSM 44162 (µM) | M. kansasii 6535/2010 (µM) | M. avium DSM 44156 (µM) | M. smegmatis ATCC 700084 (µM) |

| 4-[(3-Chloro-2-hydroxybenzylidene)amino]-N-(pyrimidin-2-yl)benzenesulfonamide | 32 | 16 | 16 | 250 | 1000 |

| Data sourced from a study on sulfadiazine (B1682646) salicylaldehyde-based Schiff bases. mdpi.com |

Antioxidant Activity: Mechanistic Insights into Radical Scavenging

The potential antioxidant properties of this compound and its derivatives have been a subject of scientific inquiry. guidechem.com The antioxidant activity of phenolic compounds is closely linked to their molecular structure, particularly the presence and position of hydroxyl groups and other substituents on the aromatic ring. These groups can donate a hydrogen atom to neutralize free radicals, thereby inhibiting oxidative processes.

While specific mechanistic studies on the radical scavenging activity of this compound are limited, research on related phenolic aldehydes provides general insights. The presence of the ortho-hydroxyl group is known to contribute to antioxidant potential. However, the electron-withdrawing nature of the chlorine substituent at the meta position relative to the hydroxyl group can influence this activity. Some studies have noted that derivatives of this compound exhibit antioxidant properties, suggesting its utility as a scaffold for developing new antioxidant agents. guidechem.com

Role in Inhibiting Specific Biological Enzymes or Receptors (e.g., DPP-IV)

Research has indicated that derivatives of this compound can act as inhibitors of specific biological enzymes. While the direct inhibitory action of the parent compound is not well-documented, it serves as a key intermediate in synthesizing potent inhibitors.

One notable area of investigation is the development of inhibitors for 12-lipoxygenase (12-LOX), an enzyme implicated in various physiological and pathological processes, including platelet aggregation and inflammation. google.comgoogle.com Optimized compounds derived from scaffolds utilizing this compound have demonstrated potent and selective inhibition of 12-LOX. google.comgoogle.com

Although no direct inhibition of Dipeptidyl Peptidase-IV (DPP-IV) by this compound has been reported, related coumarin (B35378) structures, which can be synthesized from salicylaldehyde (B1680747) precursors, are known DPP-IV inhibitors. This highlights the role of this compound as a versatile starting material for creating molecules that can target specific enzymes involved in disease pathways.

Design and Synthesis of Derivatives for Enhanced Biological Potency and Selectivity

This compound is a valuable building block in medicinal chemistry for the synthesis of more complex molecules with enhanced biological potency and selectivity. guidechem.com Its functional groups—aldehyde, hydroxyl, and chloro—allow for a wide range of chemical modifications.

Key synthetic transformations include:

Schiff Base Formation: The aldehyde group readily reacts with primary amines to form Schiff bases (imines). This has been a widely used strategy to create extensive libraries of compounds with antimicrobial, antifungal, and antimycobacterial activities. mdpi.com

Coumarin Synthesis: Through reactions like the Perkin condensation, this compound can be converted into coumarin derivatives. Coumarins are a class of compounds known for a diverse range of pharmacological effects, including antimicrobial and anticancer properties.

Protection and Further Functionalization: The phenolic hydroxyl group can be protected, for example, as a methoxymethyl (MOM) ether, to allow for selective reactions at other parts of the molecule. mdpi.com This strategy was employed in the total synthesis of the antimycobacterial natural product Chlorflavonin, demonstrating the compound's utility in complex multi-step syntheses. mdpi.com